4-((4-Chloropyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound belonging to the class of pyridine-sulfonamide derivatives. It is characterized by its high polarity and low melting point, making it suitable for various laboratory experiments.
Preparation Methods
The synthesis of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.
Chemical Reactions Analysis
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Scientific Research Applications
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine has diverse applications in scientific research:
Antimicrobial Activity: It has shown significant modulating activity when combined with antibiotics like amikacin against multi-resistant strains of bacteria and fungi.
Chemical Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Material Science: Its unique properties make it valuable for studying molecular conformations and interactions in crystal structure analyses.
Mechanism of Action
The mechanism of action of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in microbial resistance.
Comparison with Similar Compounds
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is unique compared to other pyridine-sulfonamide derivatives due to its specific structural features and reactivity. Similar compounds include:
These compounds share similar chemical backbones but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C9H11ClN2O3S |
---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-(4-chloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H11ClN2O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
IIWKZRBTZIHQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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